molecular formula C21H27NO2 B8624967 3-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine CAS No. 62033-63-0

3-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine

Cat. No.: B8624967
CAS No.: 62033-63-0
M. Wt: 325.4 g/mol
InChI Key: FXKPYVKKFQFGCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-1-(2-phenylethyl)piperidine is a useful research compound. Its molecular formula is C21H27NO2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

62033-63-0

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)piperidine

InChI

InChI=1S/C21H27NO2/c1-23-20-11-10-18(15-21(20)24-2)19-9-6-13-22(16-19)14-12-17-7-4-3-5-8-17/h3-5,7-8,10-11,15,19H,6,9,12-14,16H2,1-2H3

InChI Key

FXKPYVKKFQFGCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN(C2)CCC3=CC=CC=C3)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

500 mg of silver oxide were added to a mixture of 1 g of 3-(3',4'-dimethoxyphenyl)-piperidine in 5 ml of chloroform and then 0.7 ml of phenethyl bromide was added thereto dropwise. The mixture was stirred for 6 hours at room temperature and then 250 mg of silver oxide and 0.35 ml of phenethyl bromide were added thereto. The mixture was stirred at room temperature for 16 hours and was filtered to remove insolubles. The filtrate was evaporated to dryness under reduced pressure and the residue was chromatographed over silica gel. Elution with a 6-3-1 cyclohexane-chloroform-triethylamine mixture yielded 1.045 g of amorphous N-(β-phenylethyl)-3-(3',4'-dimethoxyphenyl)-piperidine.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Three
Quantity
250 mg
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.